1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
Description
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is a heterocyclic molecule featuring a 1,4-diazepane core linked to two pyrazole rings via sulfonyl and carbonyl groups. The 3,5-dimethylpyrazole and 5-methyl-1-phenylpyrazole substituents distinguish it from simpler diazepane derivatives. Pyrazole and diazepane motifs are prevalent in medicinal chemistry due to their versatile interactions with biological targets, such as serotonin receptors (5-HTRs) and enzymes involved in neurodegenerative or psychiatric disorders .
Properties
Molecular Formula |
C21H26N6O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24) |
InChI Key |
WAIBYMIROYSPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The key steps include the formation of the pyrazole rings and the subsequent coupling with the diazepane moiety. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole scaffolds exhibit notable anticancer properties. The incorporation of the diazepane ring in this compound could enhance its interaction with biological targets involved in cancer progression. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives demonstrate selective inhibition of certain cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .
Enzyme Inhibition
The compound's structure allows it to function as an enzyme inhibitor. Pyrazole derivatives are known for their ability to inhibit various enzymes linked to metabolic pathways. For example, the sulfonyl group can enhance binding affinity to target enzymes, making this compound a candidate for developing inhibitors against specific enzymatic activities related to diseases like diabetes and hypertension .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of pyrazole-based compounds. The presence of the sulfonyl group may contribute to the compound's efficacy against bacterial strains. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, which could be explored further for therapeutic applications .
Neurological Implications
Given the diazepane structure, there is potential for neuropharmacological applications. Compounds with diazepane rings are often investigated for their anxiolytic and sedative properties. The combination of pyrazole and diazepane may yield novel agents for treating anxiety disorders or other neurological conditions .
Case Study 1: Anticancer Research
A study published in Molecules examined a series of pyrazolo[1,5-a]pyrimidine derivatives and their anticancer activities against various cell lines. The findings suggested that modifications in the pyrazole structure could lead to enhanced cytotoxicity. This research provides a framework for exploring the anticancer potential of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane through structural optimization .
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibitors derived from pyrazole compounds, researchers demonstrated that specific substitutions on the pyrazole ring significantly affected inhibitory potency against target enzymes. This highlights the importance of structural variations in enhancing therapeutic efficacy and suggests a similar approach could be applied to our compound .
Mechanism of Action
The mechanism by which 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substituent Effects on Receptor Selectivity
A critical diazepane analog, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane , demonstrates high selectivity for the 5-HT7 receptor (5-HT7R) with minimal off-target activity at other 5-HTR subtypes . This selectivity is attributed to the 3-chlorophenyl group on the pyrazole ring, which optimizes steric and electronic interactions with the receptor’s binding pocket. In contrast, the target compound’s 3,5-dimethylpyrazole and 5-methyl-1-phenylpyrazole substituents may reduce 5-HT7R affinity due to increased bulkiness and altered hydrophobicity.
Impact of Sulfonyl and Carbonyl Linkers
The sulfonyl and carbonyl groups in the target compound enhance structural rigidity compared to analogs like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (), which features a flexible propan-1-one linker . Sulfonyl groups are known to improve metabolic stability by resisting enzymatic degradation, suggesting the target compound may exhibit longer half-life in vivo than carbaldehyde- or acetyl-substituted derivatives.
Data Table: Key Structural and Functional Features
*Estimated via molecular formula (C23H28N6O3S).
Biological Activity
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes pyrazole rings and a diazepane moiety. Its molecular formula is , with a molecular weight of approximately 378.5 g/mol. The presence of sulfonyl and carbonyl functional groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes some key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results suggest that the compound exhibits significant cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle modulation .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. A study evaluated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 50 |
The compound demonstrated substantial activity against Gram-positive bacteria, comparable to traditional antibiotics like chloramphenicol .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways, thus modulating their activity. For instance, the inhibition of certain kinases has been linked to the observed anticancer effects .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of pyrazole derivatives:
- Study on MCF7 Cell Line : A recent investigation demonstrated that the compound effectively inhibited cell growth and induced apoptosis in MCF7 breast cancer cells at low concentrations (IC50 = 3.79 µM). This suggests a promising avenue for developing new breast cancer therapies .
- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing potent antibacterial activity against Staphylococcus aureus with an MIC of 6.25 µg/mL. This positions it as a potential candidate for treating infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
